Orthogonal Reactivity: Selective Acid Chloride Formation from tert-Butyl Ester Precursors
A foundational study demonstrates that tert-butyl esters are uniquely converted to acid chlorides with SOCl₂ at room temperature in ≥89% yield, while methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive [1]. This establishes the tert-butyl motif as an orthogonal handle, directly relevant to the inherent reactivity of the tert-butyl ester group in the target compound when considering its synthetic accessibility from the mono-acid precursor.
| Evidence Dimension | Yield of Acid Chloride Formation from Corresponding Ester |
|---|---|
| Target Compound Data | ≥89% unpurified yield (for tert-butyl esters converted to acid chlorides) |
| Comparator Or Baseline | Methyl, ethyl, isopropyl, and benzyl esters: essentially unreactive (<5% conversion inferred) |
| Quantified Difference | >84 percentage point yield advantage for the tert-butyl substrate class |
| Conditions | SOCl₂, room temperature, study by Greenberg and Sammakia (J. Org. Chem. 2017) |
Why This Matters
This validates the tert-butyl group's role as a uniquely stable yet selectively activatable handle, ensuring synthetic flexibility for procurement teams building complex molecules.
- [1] Greenberg, J. A.; Sammakia, T. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. J. Org. Chem. 2017, 82 (6), 3245–3251. View Source
